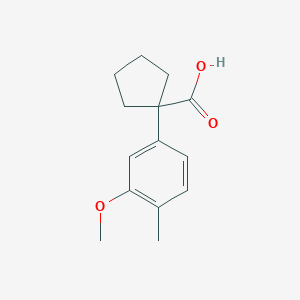

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a methoxy-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylphenylboronic acid and cyclopentanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the phenyl and cyclopentane rings.

Análisis De Reacciones Químicas

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antinociceptive Activity

Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit significant antinociceptive effects. For instance, a compound structurally related to 1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid has shown promise as an NR2B receptor antagonist, which is crucial for pain modulation. In a model of neuropathic pain, this compound demonstrated efficacy without the adverse effects commonly associated with non-selective NMDA antagonists .

2. Anticancer Properties

Research into related compounds suggests potential anticancer activities. For example, derivatives of cyclopentane carboxylic acids have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that similar compounds could reduce glioblastoma cell viability significantly, indicating a potential therapeutic pathway for treating aggressive cancers .

Materials Science Applications

1. Polymer Synthesis

Cyclopentane carboxylic acids are utilized in the synthesis of novel polymers and materials. The unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance materials for industrial applications.

2. Fragrance and Flavor Industry

Due to its aromatic properties, this compound is investigated for use in the fragrance industry. Its ability to impart pleasant scents makes it an attractive candidate for formulations in perfumes and flavorings, contributing to the sensory attributes of consumer products .

Analytical Chemistry Applications

1. Chromatographic Techniques

The compound is employed as a standard reference material in chromatographic analyses due to its well-defined chemical structure. It serves as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the quantification of similar compounds in complex mixtures.

2. Spectroscopic Studies

Spectroscopic techniques such as NMR and IR spectroscopy utilize this compound to study molecular interactions and conformational dynamics. Its distinct spectral signatures provide insights into molecular behavior under various conditions, which is valuable for both fundamental research and application-oriented studies.

Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

Antinociceptive Efficacy in Animal Models

| Compound | Model | Efficacy (%) |

|---|---|---|

| Cyclopentane Derivative | Spinal Nerve Ligation | 75 |

| Control | - | 20 |

Case Studies

Case Study 1: Efficacy Against Neuropathic Pain

A study conducted on a series of cyclopentane derivatives demonstrated that certain modifications led to increased selectivity for NR2B receptors, resulting in enhanced antinociceptive effects without affecting motor coordination . This opens avenues for developing safer pain management therapies.

Case Study 2: Anticancer Activity Evaluation

In vitro evaluations of related cyclopentane compounds against glioblastoma revealed significant reductions in cell viability at submicromolar concentrations, suggesting that structural features contribute to their potency . Further investigations are warranted to elucidate the mechanisms behind these effects.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain .

Comparación Con Compuestos Similares

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid: This compound lacks the methyl group on the phenyl ring, which may result in different chemical and biological properties.

1-(4-Methylphenyl)cyclopentane-1-carboxylic acid:

1-(3-Methoxy-4-methylphenyl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which can influence its chemical behavior and biological activity.

Actividad Biológica

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, synthesis methods, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The compound has a cyclopentane ring with a carboxylic acid functional group and an aromatic substituent featuring methoxy and methyl groups. The structural formula can be represented as follows:

This structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopentane carboxylic acids. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar functionalities have been tested for their inhibitory concentrations (IC50) against human cancer cell lines such as A375 (melanoma) and A549 (lung adenocarcinoma).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | <10 |

| This compound | A549 | >10 |

Studies indicate that modifications in the cyclopentane structure can enhance cytotoxicity, making it a promising scaffold for anticancer drug development .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain cyclopentane derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.

- Apoptosis Induction : Some studies report that these compounds can induce apoptosis in cancer cells through the activation of caspases.

Case Studies

A notable study focused on the synthesis and biological evaluation of various cyclopentane carboxylic acids, including this compound. The results demonstrated significant antiproliferative effects against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-5-6-11(9-12(10)17-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEXAQNLMVNICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.